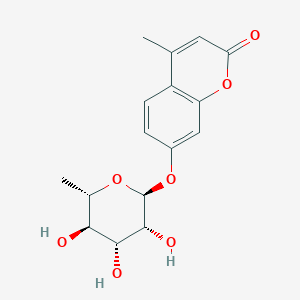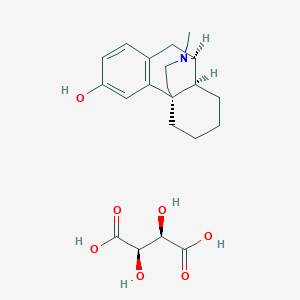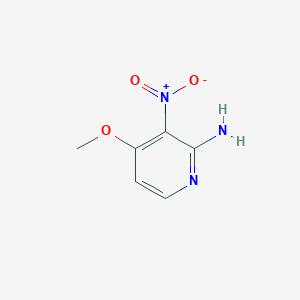
2-Chloro-10-pyrrolidinoacetylphenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-10-pyrrolidinoacetylphenothiazine, also known as CPZ, is a chemical compound that belongs to the phenothiazine class of drugs. It was first synthesized in the 1950s and has since been used extensively in scientific research due to its unique properties. CPZ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The exact mechanism of action of 2-Chloro-10-pyrrolidinoacetylphenothiazine is not fully understood, but it is thought to interact with several different proteins in the body. 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to block dopamine receptors, which is the basis for its use as an antipsychotic drug. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to modulate the activity of ion channels, including calcium and potassium channels, which can affect neurotransmitter release and neuronal excitability.
生化学的および生理学的効果
2-Chloro-10-pyrrolidinoacetylphenothiazine has a wide range of biochemical and physiological effects, many of which are still being studied. 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to increase the release of acetylcholine, serotonin, and norepinephrine, which can affect mood and behavior. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to modulate the activity of ion channels, which can affect the electrical excitability of neurons.
実験室実験の利点と制限
One advantage of using 2-Chloro-10-pyrrolidinoacetylphenothiazine in lab experiments is its ability to interact with a wide range of biological systems. This makes it a valuable tool for studying various biological processes. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been used extensively in scientific research, so there is a large body of literature on its effects and mechanisms of action. However, one limitation of using 2-Chloro-10-pyrrolidinoacetylphenothiazine is that it can have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 2-Chloro-10-pyrrolidinoacetylphenothiazine. One area of interest is its potential use as a treatment for psychiatric disorders. 2-Chloro-10-pyrrolidinoacetylphenothiazine has been shown to have antipsychotic effects, but it also has effects on mood and behavior that could be useful in treating other psychiatric disorders. Additionally, there is interest in developing new compounds that are based on the structure of 2-Chloro-10-pyrrolidinoacetylphenothiazine but have improved selectivity and fewer off-target effects. Finally, there is interest in using 2-Chloro-10-pyrrolidinoacetylphenothiazine as a tool to study the mechanisms of action of other drugs and to investigate the function of ion channels and neurotransmitter systems.
合成法
The synthesis of 2-Chloro-10-pyrrolidinoacetylphenothiazine involves the reaction of 2-chloroacetophenone with pyrrolidine and thionyl chloride, followed by reaction with phenothiazine. The resulting compound is then purified through recrystallization. This method has been optimized over the years to increase yield and purity.
科学的研究の応用
2-Chloro-10-pyrrolidinoacetylphenothiazine has been used in scientific research for several decades due to its ability to interact with a variety of biological systems. It has been used as a tool to study neurotransmitter release, ion channel function, and the effects of various drugs on the nervous system. Additionally, 2-Chloro-10-pyrrolidinoacetylphenothiazine has been used to investigate the mechanisms of action of antipsychotic drugs and to develop new treatments for psychiatric disorders.
特性
CAS番号 |
101732-93-8 |
|---|---|
製品名 |
2-Chloro-10-pyrrolidinoacetylphenothiazine |
分子式 |
C18H17ClN2OS |
分子量 |
344.9 g/mol |
IUPAC名 |
1-(2-chlorophenothiazin-10-yl)-1-(2,5-dihydropyrrol-1-yl)ethanol |
InChI |
InChI=1S/C18H17ClN2OS/c1-18(22,20-10-4-5-11-20)21-14-6-2-3-7-16(14)23-17-9-8-13(19)12-15(17)21/h2-9,12,22H,10-11H2,1H3 |
InChIキー |
RLYUYMCBFKJMDA-UHFFFAOYSA-N |
SMILES |
CC(N1CC=CC1)(N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)O |
正規SMILES |
CC(N1CC=CC1)(N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)O |
同義語 |
1-(2-chlorophenothiazin-10-yl)-1-(2,5-dihydropyrrol-1-yl)ethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



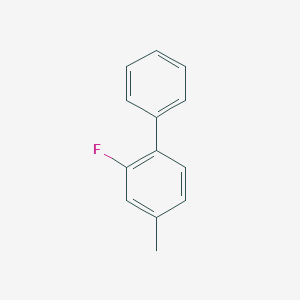
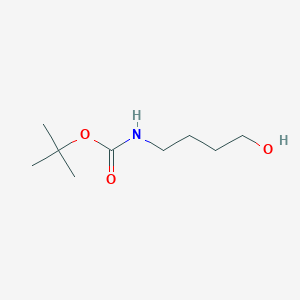
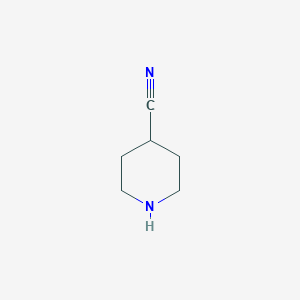
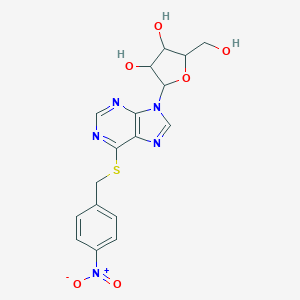
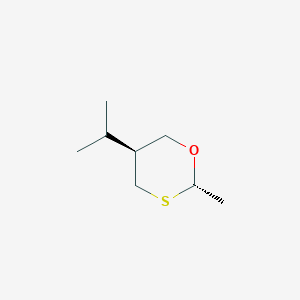
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B19717.png)
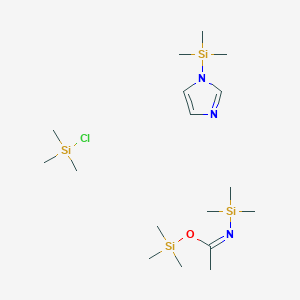
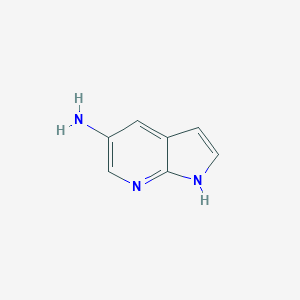
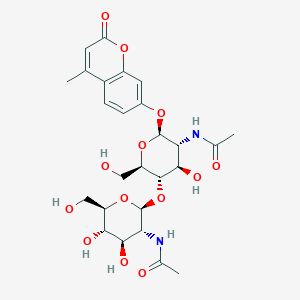
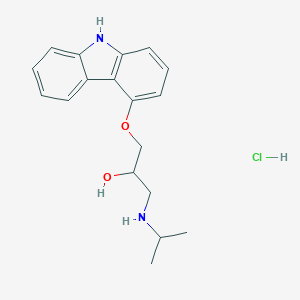
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
